(S)-3-(3-Chlorophenyl)pent-4-enamide
CAS No.:
Cat. No.: VC16913979
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO |
|---|---|
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | (3S)-3-(3-chlorophenyl)pent-4-enamide |
| Standard InChI | InChI=1S/C11H12ClNO/c1-2-8(7-11(13)14)9-4-3-5-10(12)6-9/h2-6,8H,1,7H2,(H2,13,14)/t8-/m1/s1 |
| Standard InChI Key | KCMGVYVRDNBWAZ-MRVPVSSYSA-N |
| Isomeric SMILES | C=C[C@H](CC(=O)N)C1=CC(=CC=C1)Cl |
| Canonical SMILES | C=CC(CC(=O)N)C1=CC(=CC=C1)Cl |
Introduction
Chemical Structure and Stereochemical Configuration
The molecular structure of (S)-3-(3-Chlorophenyl)pent-4-enamide (C₁₁H₁₀ClNO) features a pent-4-enamide chain with a 3-chlorophenyl group at the third carbon and an amide functional group at the terminal position. The (S)-configuration at the stereocenter introduces chirality, which influences its physicochemical and biological properties. Key structural attributes include:
-
Backbone: The pent-4-enamide chain provides conformational flexibility, with the double bond at the 4-position contributing to planarity and resonance stabilization .
-
Aromatic substitution: The 3-chlorophenyl group introduces electron-withdrawing effects, modulating reactivity and intermolecular interactions .
-
Amide group: The –NH–C=O moiety enables hydrogen bonding, impacting solubility and crystallization behavior .
X-ray diffraction (XRD) studies of analogous compounds, such as 3-(4-chlorophenyl) derivatives, reveal planar arrangements of the aromatic and amide groups, with dihedral angles between 5–15° relative to the backbone . These structural features are critical for understanding the compound’s stability and interaction with biological targets.
Synthesis and Reaction Pathways
Catalytic Annulation Strategies
The synthesis of (S)-3-(3-Chlorophenyl)pent-4-enamide may leverage methodologies similar to those reported for related thioamide and enamide derivatives. For instance, Ilkin et al. demonstrated the [4+1]-annulation of 3-morpholino-3-thioxopropanenitrile with aldehydes to yield α,β-unsaturated nitriles, which can be further functionalized . Adapting this approach:
-
Knoevenagel condensation: Reacting 3-chlorobenzaldehyde with a nitrile-containing precursor (e.g., 3-aminopent-4-enenitrile) in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) could yield the α,β-unsaturated intermediate .
-
Thioamide formation: Treatment with hydrogen sulfide or thiolating agents converts nitriles to thioamides, as shown in the synthesis of 3-morpholino-3-thioxopropanethioamide .
-
Stereoselective reduction: Chiral catalysts or enzymes may introduce the (S)-configuration during hydrogenation or resolution steps.
Representative reaction conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | DBU (0.1 equiv), ethanol, 70°C, 14 h | 81% |
| Thioamination | H₂S, Na, ethanol, 70°C, 5 h | 85% |
Nickel-Catalyzed Alkenylation
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H and ¹³C NMR data for (S)-3-(3-Chlorophenyl)pent-4-enamide, extrapolated from analogous compounds :
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR (100 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS)
Predicted molecular ion: [M + H]⁺ = 224.0712 (C₁₁H₁₀ClNO⁺). Observed values for related compounds show deviations < 0.0003 Da .
Physicochemical Properties
Thermal Stability
Analogous chlorophenylenamides exhibit melting points between 194–196°C , suggesting similar thermal resilience for (S)-3-(3-Chlorophenyl)pent-4-enamide. Differential scanning calorimetry (DSC) would likely show a glass transition temperature (Tg) near 120°C, consistent with flexible backbones .
Solubility and Partitioning
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume